3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole
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Overview
Description
3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps. One common method is the cycloaddition reaction, where azides and alkynes react in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antifungal and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Rufinamide: An anticonvulsant drug containing a triazole moiety.
Uniqueness
3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N4S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[(5-benzhydryl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C21H20N4S2/c1-15-22-18(13-26-15)14-27-21-24-23-20(25(21)2)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19H,14H2,1-2H3 |
InChI Key |
XWTQIHNEBULGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C(N2C)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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